1,5-癸二酮

描述

Synthesis Analysis

The synthesis of 1,5-Decalindione and related compounds involves several key techniques. For instance, the stereocontrolled synthesis of polyfunctionalized cis-decalins, which can be related to the synthesis of 1,5-Decalindione, has been achieved through a four-step process. This process includes oxidation, intermolecular Diels-Alder reaction, olefination, and Cope rearrangement, demonstrating the complexity and precision required in synthesizing such molecules (Hsu et al., 2008).

Molecular Structure Analysis

The molecular structure of 1,5-Decalindione and its derivatives is a key area of study. Research on N-Monoalkyl 1,5-diaza-cis-decalins, for example, provides insight into the conformational properties of these molecules. These studies reveal how the conformational equilibrium is affected by the size of the N-alkyl group, which is directly related to the molecular structure of the compounds (Xie et al., 2001).

Chemical Reactions and Properties

The chemical reactions and properties of 1,5-Decalindione derivatives have been explored through the design and synthesis of novel chiral 1,5-diaza-cis-decalins. This research focuses on controlling the conformational equilibria of these molecules, thereby influencing their chemical reactions and properties. These studies have shown potential applications in asymmetric lithiation-substitution reactions, with significant enantioselectivity achieved (Zhen-Jiang Xu & Kozlowski, 2002).

Physical Properties Analysis

Although specific studies on the physical properties of 1,5-Decalindione were not directly found, research in related compounds, such as decalins and their analogs, generally focuses on aspects like solubility, melting point, and crystalline structure. These properties are crucial for understanding the behavior of these compounds under different conditions and for their potential application in various fields.

Chemical Properties Analysis

The chemical properties of 1,5-Decalindione, including reactivity, stability, and interactions with other compounds, are essential for its application in synthesis and material science. Studies on compounds like 1,5-diaza-cis-decalins offer insights into torsional effects and conformational equilibria, which are important for predicting the chemical behavior of 1,5-Decalindione (Ganguly et al., 2001).

科学研究应用

化学研究

1,5-癸二酮是一种化学化合物,其线性式为C10H14O2 . 它是西格玛奥德里奇为早期发现研究人员提供的稀有和独特化学物质系列的一部分 . 这表明它在各种化学研究应用中具有潜在用途,包括合成新化合物和研究化学反应。

点击反应研究

1,5-癸二酮可能参与点击反应研究。 点击反应是一类原子经济的合成方法,已受到广泛关注,并在各个领域发挥了重要作用 . 叠氮化物与炔烃的 1,5-选择性点击反应合成 1,5-取代的 1,2,3-三唑,根据关键反应中间体分为三种类型:金属环中间体、炔化物中间体和形式上的 1,5-选择性叠氮化物-炔烃环加成 .

立体选择性还原研究

在立体选择性还原领域,已使用1,5-癸二酮。 例如,顺式-2,7-癸二酮中两个对映异位羰基的 pro-S 基团优先用红酵母还原 . 这表明它在与立体选择性还原相关的研究中具有潜在用途,这是合成手性分子中的一个关键过程。

安全和危害

作用机制

Target of Action

This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals

Biochemical Pathways

It’s worth noting that the understanding of biochemical pathways is crucial in elucidating the mechanism of action of any compound .

Result of Action

It’s known that the compound is part of a collection of rare and unique chemicals provided to early discovery researchers . Therefore, the results of its action would likely depend on the specific experimental context and the molecular targets it interacts with.

属性

IUPAC Name |

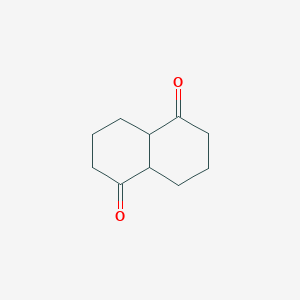

2,3,4,4a,6,7,8,8a-octahydronaphthalene-1,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKIFFVCLZZRCQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CCCC2=O)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40301381 | |

| Record name | 1,5-decalindione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13913-82-1 | |

| Record name | 13913-82-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-decalindione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main focus of the research presented in the paper?

A1: The research focuses on investigating the chemical reactions between 1-Methyl-2-acetylcyclohexene and two decalin-based ketones: 1-Decalone and 1,5-Decalindione []. The authors aimed to explore the products formed through condensation reactions between these compounds. This type of reaction is important in organic chemistry for building complex molecules from simpler starting materials.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl-[(2E,4E)-5-(N-methylanilino)penta-2,4-dienylidene]-phenylazanium;hydrochloride](/img/structure/B76335.png)